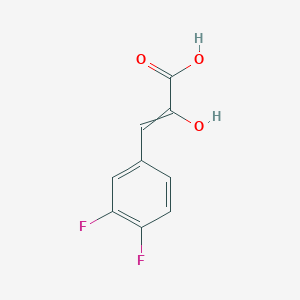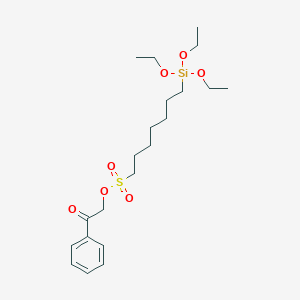
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate is a complex organic compound with a unique structure that combines a phenyl group, a sulfonate group, and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate typically involves multiple steps. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with 7-(triethoxysilyl)heptane-1-sulfonic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to cross-linking and polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl formate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate is unique due to the presence of the triethoxysilyl group, which imparts unique reactivity and potential for cross-linking and polymerization. This makes it particularly useful in industrial applications where such properties are desirable .
Eigenschaften
CAS-Nummer |
923294-14-8 |
|---|---|
Molekularformel |
C21H36O7SSi |
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
phenacyl 7-triethoxysilylheptane-1-sulfonate |
InChI |
InChI=1S/C21H36O7SSi/c1-4-26-30(27-5-2,28-6-3)18-14-9-7-8-13-17-29(23,24)25-19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3 |
InChI-Schlüssel |
XJEDQKFKOLAAJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCS(=O)(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
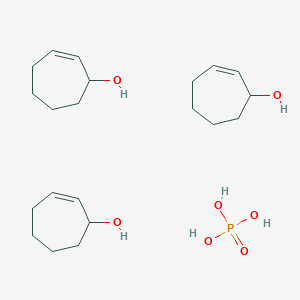
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
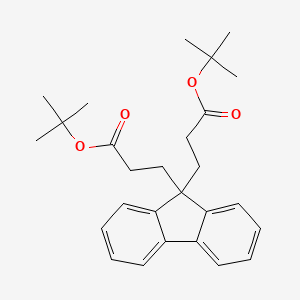
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
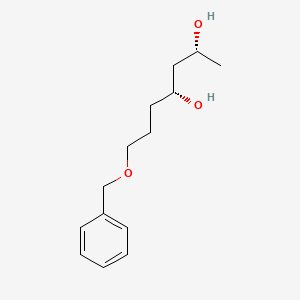

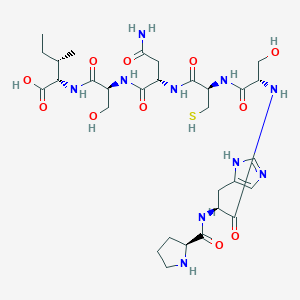
![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)
![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
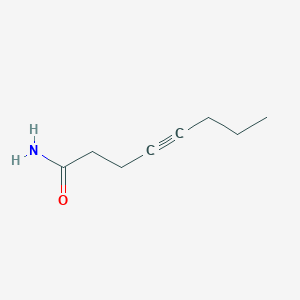
![2,4-Dichloro-N-[2-(thiophen-3-yl)ethenesulfonyl]benzamide](/img/structure/B14183474.png)
![acetic acid;[(2R,3S)-3-propyloxiran-2-yl]methanol](/img/structure/B14183481.png)
